molecular formula C6H12O3 B2395963 3-O-Allyl-SN-glycerol CAS No. 55941-86-1

3-O-Allyl-SN-glycerol

Cat. No. B2395963
CAS RN: 55941-86-1
M. Wt: 132.159
InChI Key: PAKCOSURAUIXFG-ZCFIWIBFSA-N
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Patent
US04500693

Procedure details

In the same polymerization reaction as used in Example 1, the polymerization by the procedure of Example 1 was carried out, except that 250 g of purified water, 410 g of an aqueous 35% sodium acrylate, and 140 g of an aqueous 40% solution of 3-allyloxy-1,2-dihydroxypropane monosulfate obtained by the reaction of 1 mole of 3-allyloxy-1,2-dihydroxypropane with 0.5 mole of sulfuric acid. The reaction produced a aqueous solution of a water-soluble copolymer (7). The conversion was 94% and the number-averaged molecular weight of the water-soluble copolymer (7) was 5,000.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-allyloxy-1,2-dihydroxypropane monosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=O)C=C.[Na+].[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14]>O>[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14].[S:7](=[O:9])(=[O:8])([OH:11])[OH:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-].[Na+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-allyloxy-1,2-dihydroxypropane monosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.C(C=C)OCC(CO)O
Step Four
Name
Quantity
250 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same polymerization reaction
CUSTOM
Type
CUSTOM
Details
the polymerization by the procedure of Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
S(O)(O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04500693

Procedure details

In the same polymerization reaction as used in Example 1, the polymerization by the procedure of Example 1 was carried out, except that 250 g of purified water, 410 g of an aqueous 35% sodium acrylate, and 140 g of an aqueous 40% solution of 3-allyloxy-1,2-dihydroxypropane monosulfate obtained by the reaction of 1 mole of 3-allyloxy-1,2-dihydroxypropane with 0.5 mole of sulfuric acid. The reaction produced a aqueous solution of a water-soluble copolymer (7). The conversion was 94% and the number-averaged molecular weight of the water-soluble copolymer (7) was 5,000.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-allyloxy-1,2-dihydroxypropane monosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=O)C=C.[Na+].[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14]>O>[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14].[S:7](=[O:9])(=[O:8])([OH:11])[OH:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-].[Na+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-allyloxy-1,2-dihydroxypropane monosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.C(C=C)OCC(CO)O
Step Four
Name
Quantity
250 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the same polymerization reaction
CUSTOM
Type
CUSTOM
Details
the polymerization by the procedure of Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
S(O)(O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.